molecular formula C14H19IN2O4 B6149210 2-tert-butyl 8-methyl 6-iodo-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine-2,8-dicarboxylate CAS No. 2172013-29-3

2-tert-butyl 8-methyl 6-iodo-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine-2,8-dicarboxylate

Cat. No.: B6149210
CAS No.: 2172013-29-3
M. Wt: 406.22 g/mol
InChI Key: NGPFIHYWGJKVCN-UHFFFAOYSA-N
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Description

2-tert-Butyl 8-methyl 6-iodo-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine-2,8-dicarboxylate (CAS: 2172013-29-3, Mol. formula: C₁₄H₁₉IN₂O₄, MW: 406.22 g/mol) is a pyrrolo-pyrazine derivative characterized by a bicyclic amine core with tert-butyl and methyl ester groups at positions 2 and 8, respectively, and an iodine substituent at position 6 . This compound is primarily used as a synthetic intermediate in pharmaceutical and agrochemical research due to its structural versatility.

Properties

CAS No.

2172013-29-3

Molecular Formula

C14H19IN2O4

Molecular Weight

406.22 g/mol

IUPAC Name

2-O-tert-butyl 8-O-methyl 6-iodo-3,4-dihydro-1H-pyrrolo[1,2-a]pyrazine-2,8-dicarboxylate

InChI

InChI=1S/C14H19IN2O4/c1-14(2,3)21-13(19)16-5-6-17-10(8-16)9(7-11(17)15)12(18)20-4/h7H,5-6,8H2,1-4H3

InChI Key

NGPFIHYWGJKVCN-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCN2C(=C(C=C2I)C(=O)OC)C1

Purity

95

Origin of Product

United States

Comparison with Similar Compounds

Substituent Variations at Position 6

Substituent CAS Number Molecular Weight (g/mol) Key Properties/Applications References
6-Iodo 2172013-29-3 406.22 Halogenated derivative; potential for cross-coupling reactions (e.g., Suzuki-Miyaura).
6-(Aminomethyl) 2219373-50-7 309.36 Amine functionality enables peptide coupling; requires refrigeration for stability.
6-Formyl 2172475-37-3 335.33 Aldehyde group allows for further derivatization (e.g., reductive amination).
6-Methyl 1363383-12-3 280.32 Non-polar substituent; used in medicinal chemistry for lipophilicity optimization.
6-(Fluorenylmethyl) Not provided ~450 (estimated) Bulky protecting group; common in solid-phase peptide synthesis (SPPS).

Structural and Functional Insights

  • Iodo vs. Aminomethyl: The iodine atom (van der Waals radius: 1.98 Å) introduces steric hindrance, which may limit binding in biological targets compared to the smaller aminomethyl group (e.g., in enzyme inhibitors) .
  • Formyl vs. Methyl : The formyl group enhances electrophilicity, making it reactive toward nucleophiles, whereas the methyl group increases metabolic stability in drug candidates .

Limitations and Gaps

  • Bioactivity Data: Limited studies exist on the biological activity of the 6-iodo compound.
  • Physicochemical Data : Melting points, solubility, and stability under varying conditions (e.g., temperature, pH) remain uncharacterized for most derivatives.

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